1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine
Overview
Description
1-[4-(4-chloro-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine is a useful research compound. Its molecular formula is C11H11ClFN3 and its molecular weight is 239.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study by Puthran et al. (2019) focused on the synthesis of novel Schiff bases using derivatives related to the compound . These bases were synthesized through multi-step reactions involving Gewald synthesis and Vilsmeier-Haack reaction. The antimicrobial activity of these compounds was tested, showing excellent activity for certain derivatives compared to others. This suggests the potential of such compounds in developing new antimicrobial agents (Puthran et al., 2019).
Structural Characterization
Research by Loh et al. (2013) and Kariuki et al. (2021) involved the synthesis and structural characterization of N-substituted pyrazolines and isostructural thiazoles, respectively, featuring components structurally similar to the target compound. These studies highlight the importance of understanding molecular structures for the development of new chemical entities with potential therapeutic applications (Loh et al., 2013); (Kariuki et al., 2021).
Polymer Modification
A study by Aly and El-Mohdy (2015) explored the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including structures related to the compound . The modified polymers showed increased swelling and thermal stability, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
Molecular Probes Development
Kumar et al. (2011) reported on the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as antagonists for the human A2A adenosine receptor. These compounds, including ones with structural similarities to the compound , were designed as molecular probes to study the receptor, showcasing the compound's potential use in developing new therapeutic agents (Kumar et al., 2011).
Synthesis and Biological Activity
Research has also focused on synthesizing new derivatives and evaluating their biological activities. For example, Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, which could serve as building blocks in medicinal chemistry due to their potential biological activities (Surmont et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as hydrogen bonding .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit various biological activities .
Properties
IUPAC Name |
1-[4-(4-chloropyrazol-1-yl)-3-fluorophenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c1-7(14)8-2-3-11(10(13)4-8)16-6-9(12)5-15-16/h2-7H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBUNAFIDMMSEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N2C=C(C=N2)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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